3-(4-Isopropylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Isopropylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an isopropylphenyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-isopropylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Isopropylphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(4-Isopropylphenyl)-1H-pyrazole-5-methylcarboxylate
- 3-(4-Isopropylphenyl)-1H-pyrazole-5-thiosemicarbazide
Uniqueness
3-(4-Isopropylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C13H16N4O |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C13H16N4O/c1-8(2)9-3-5-10(6-4-9)11-7-12(17-16-11)13(18)15-14/h3-8H,14H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
TZRZNQCDYVYNCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |
Origin of Product |
United States |
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